(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGKNURQVBUGBO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecules, particularly as a scaffold in the design of protease inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its structure, stereochemistry, and a detailed, plausible synthetic route, along with its physicochemical properties.

Structure and Stereochemistry

This compound is a substituted proline analogue. The pyrrolidine ring is a five-membered heterocyclic amine. The key structural features are:

-

Pyrrolidine Core: A saturated five-membered ring containing one nitrogen atom.

-

Boc Protecting Group: A tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom of the pyrrolidine ring. This group protects the secondary amine from unwanted reactions during synthesis.

-

Carbamoyl Group: A primary amide group (-CONH2) at the C2 position.

-

Hydroxyl Group: A hydroxyl group (-OH) at the C4 position.

The stereochemistry of the molecule is explicitly defined as (2S,4R). This indicates the specific spatial arrangement of the substituents at the two chiral centers, C2 and C4, of the pyrrolidine ring. The 'S' configuration at C2 and the 'R' configuration at C4 give the molecule a specific three-dimensional shape that is crucial for its biological activity when incorporated into larger molecules.

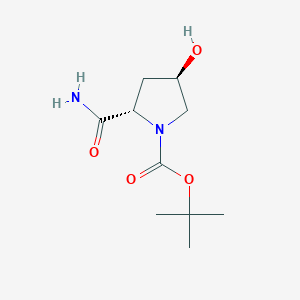

Below is a diagram illustrating the key structural components and their relationships.

Caption: Key structural features of the target molecule.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of this data is predicted and should be confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | PubChem |

| CAS Number | 109384-24-9 | ChemicalBook |

| Molecular Formula | C10H18N2O4 | PubChem |

| Molecular Weight | 230.26 g/mol | PubChem |

| Boiling Point | 424.8±45.0 °C (Predicted) | ChemicalBook |

| Density | 1.262±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.33±0.40 (Predicted) | ChemicalBook |

| Storage | 2-8°C | ChemicalBook |

Synthesis

The synthesis of this compound typically starts from the commercially available amino acid, (2S,4R)-4-hydroxy-L-proline. The synthetic strategy involves two key steps: protection of the ring nitrogen and amidation of the carboxylic acid.

The overall synthetic workflow is depicted below:

Physical and chemical properties of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid, stereochemically defined structure, featuring a protected amine, a hydroxyl group, and a carboxamide moiety, makes it an important intermediate in the synthesis of complex molecules, including protease inhibitors. This guide provides an in-depth overview of its physical and chemical properties, a detailed synthesis protocol, and its relevance in medicinal chemistry.

Core Properties

Physical and Chemical Data

Quantitative data for this compound is not extensively documented in publicly available literature. The following table summarizes key identifiers and calculated properties. Experimental data, where available from commercial suppliers and analogous compounds, is provided as a reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 230.26 g/mol | [1][2] |

| CAS Number | 109384-24-9 | [2] |

| IUPAC Name | tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Structural Information

The structure of this compound is characterized by a five-membered pyrrolidine ring. The stereochemistry at the 2 and 4 positions is crucial for its application in asymmetric synthesis.

Caption: 2D Structure of this compound.

Synthesis and Experimental Protocols

Synthesis Workflow

The overall synthetic strategy involves the activation of the carboxylic acid group of the starting material, followed by amidation.

Caption: General synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard peptide coupling procedures and may require optimization.

Step 1: Activation of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid

-

Dissolve (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

Step 2: Amidation

-

To the solution containing the activated ester, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.5 equivalents). If using ammonium chloride, an additional equivalent of base (e.g., DIPEA) is required.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Role in Drug Development

Pyrrolidine scaffolds are prevalent in a wide range of biologically active molecules. The specific stereochemistry and functional groups of this compound make it a key intermediate in the synthesis of targeted therapeutics, particularly protease inhibitors for viral diseases.

Application as a Pharmaceutical Intermediate

The pyrrolidine ring system can mimic the transition state of peptide bond hydrolysis, making it an effective core for protease inhibitors. The hydroxyl group at the 4-position can be further functionalized to enhance binding affinity and selectivity to the target enzyme. The carbamoyl group at the 2-position can also participate in hydrogen bonding interactions within the active site of a protease. While specific signaling pathways directly modulated by this compound are not documented, its role as a synthetic intermediate implies its contribution to the development of drugs that target critical enzymatic pathways in pathogens.

Caption: Role as a pharmaceutical intermediate.

Conclusion

This compound is a synthetically important molecule with significant potential in drug discovery and development. While detailed experimental data is sparse in the public domain, its structural features and the established chemistry of its precursors allow for its effective use as a chiral building block. Further research into its properties and applications is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine (CAS 109384-24-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine, with CAS number 109384-24-9, is a chiral pyrrolidine derivative. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a protected amine, a carbamoyl group, and a hydroxyl functionality with defined stereochemistry, makes it a key intermediate in the synthesis of complex molecules, notably protease inhibitors for antiviral therapies.[1] This whitepaper provides a comprehensive overview of the available chemical information, properties, and synthetic context for this compound.

Chemical Information and Synonyms

The fundamental chemical identity of CAS 109384-24-9 is well-established.

Table 1: Core Chemical Information

| Identifier | Value |

| CAS Number | 109384-24-9 |

| IUPAC Name | tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate |

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 230.26 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--O |

| InChI Key | ISGKNURQVBUGBO-RQJHMYQMSA-N |

A variety of synonyms are used in literature and commercial listings to refer to this compound.

Table 2: Synonyms

| Synonym |

| This compound |

| (2S,4R)-tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate |

| tert-butyl (2S,4R)-2-carbamoyl-4-hydroxy-pyrrolidine-1-carboxylate |

| (2S, 4R)-1-t-Butoxycarbonyl-2-carbamoyl-4-hydroxypyrrolidine |

| (2S,4R)-2-(aminocarbonyl)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine |

| GS-5532 |

Physicochemical and Pharmacokinetic Properties

Experimentally determined physicochemical properties for this compound are not extensively reported in publicly available literature. However, computational models provide valuable estimates for several key parameters.

Table 3: Computed Physicochemical and Pharmacokinetic Properties

| Property | Value | Source |

| XLogP3 | -0.4 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 92.9 Ų | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 230.12665706 g/mol | PubChem[2] |

Note: The data presented in Table 3 are computationally predicted and have not been experimentally verified.

Synthesis and Application

General Synthetic Approach

Caption: Logical workflow for the synthesis and application of the title compound.

Role as a Pharmaceutical Intermediate

This compound is primarily utilized as a chiral building block in the synthesis of more complex pharmaceutical molecules.[1] Its stereochemically defined hydroxyl and carbamoyl groups are crucial for establishing the necessary interactions with biological targets, such as the active site of viral proteases. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled, sequential reactions during a multi-step synthesis.

Biological Activity and Signaling Pathways

There is no direct evidence in the reviewed literature of this compound possessing inherent biological activity or directly modulating specific signaling pathways. Its primary role is that of a synthetic intermediate. The biological activity arises in the final, larger molecules for which this compound is a precursor. For instance, the pyrrolidine scaffold is a common feature in many protease inhibitors, which function by blocking the enzymatic activity of proteases essential for viral replication, such as in HIV.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available. Commercial suppliers typically provide basic characterization data, but full experimental details are often proprietary. Researchers requiring this compound may need to develop a synthetic route based on analogous transformations of similar protected hydroxyproline derivatives, as suggested in the logical workflow diagram.

Conclusion

This compound (CAS 109384-24-9) is a significant chiral intermediate in medicinal chemistry. While comprehensive experimental data on its physicochemical properties and biological activity are scarce, its structural features and role as a precursor in the synthesis of protease inhibitors are well-recognized. This whitepaper has summarized the currently available information to aid researchers and drug development professionals in understanding the chemical nature and synthetic utility of this valuable compound. Further research into the synthesis and applications of this molecule would be beneficial to the scientific community.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental concept in modern organic chemistry, particularly within the intricate field of peptide synthesis. Among the arsenal of protective groups available, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool, enabling the controlled, stepwise assembly of amino acids into complex peptide chains. This technical guide provides a comprehensive overview of Boc-protected amino acids, detailing their chemical properties, applications in synthesis, and the critical role they play in drug development.

Core Concepts of Boc Protection

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for the α-amino functionality of amino acids.[1] Its widespread adoption is attributed to a unique combination of stability and selective lability.[1][2] The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be readily and cleanly removed under moderately acidic conditions.[1][3] This orthogonality is paramount in multi-step syntheses, allowing for the selective deprotection of the α-amino group without disturbing other acid-labile protecting groups that may be present on the amino acid side chains.[3][4]

The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[5]

Conversely, the removal of the Boc group, or deprotection, is an acid-catalyzed process.[6] The most common reagent for this is trifluoroacetic acid (TFA).[5][6] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to liberate the free amine.[5][7]

Boc-Protected Amino Acids in Peptide Synthesis

The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, was revolutionized by the application of Boc-protected amino acids.[2][8] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy became a cornerstone of SPPS.[9] This methodology utilizes the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable benzyl-based groups for the semi-permanent protection of reactive amino acid side chains.[9][10]

The cyclical nature of Boc-based SPPS involves a series of repeated steps:

-

Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with a moderate acid, typically TFA in dichloromethane (DCM).[5][10]

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA), to generate the free amine.[9][10]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group.[5][10]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF).[5][11]

Role in Drug Development and Signaling Pathways

Boc-protected amino acids are indispensable tools in the synthesis of peptide-based therapeutics and peptidomimetics.[][13] Peptides play crucial roles in a vast array of biological processes by interacting with specific receptors and modulating signaling pathways. The ability to synthesize custom peptide sequences allows researchers to develop novel therapeutic agents that can, for instance, mimic or inhibit the action of endogenous peptides.

A significant example is the role of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[13] The synthesis of GABA analogs and peptidomimetics containing GABA often utilizes Boc-protected GABA to investigate and modulate GABAergic signaling, which is implicated in numerous neurological and psychiatric conditions.[13]

Quantitative Data

The efficiency of both the protection and deprotection steps is critical for the overall success of peptide synthesis. The following tables summarize key quantitative data for these processes.

Table 1: Common Conditions for Boc Protection of Amino Acids

| Boc Source | Base | Solvent System | Reaction Time (hours) | Typical Yield (%) |

| (Boc)₂O | NaOH, Na₂CO₃, or TEA | Dioxane/Water, THF/Water, or Acetone/Water | 4 | >95 |

| BOC-ON | Triethylamine | Dioxane/Water | 2 | >90[14] |

Data compiled from multiple sources.[1][5][14]

Table 2: Common Reagents and Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Reaction Time (minutes) | Deprotection Efficiency (%) | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 20-30 | >99 | The most common method. Scavengers are recommended for sensitive residues.[6][9] |

| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 30 | >99 | Useful for selectivity in the presence of other acid-labile groups.[6][9] |

| Neat Trifluoroacetic Acid (TFA) | 100% | - | Variable | High | Rarely used due to its harshness.[6][9] |

Data compiled from multiple sources.[6][9]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid (Solution Phase)

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[1]

-

Cool the reaction mixture to 0 °C in an ice bath.[1]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[1]

-

Allow the reaction to warm to room temperature and stir for 4 hours or until completion is confirmed by TLC.[1][5]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[1]

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]

Protocol 2: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.[9]

-

Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin). Shake the mixture for 20-30 minutes at room temperature.[6][9]

-

Washing: Drain the deprotection solution. Wash the resin three times with DCM.[9]

-

Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[9]

-

Washing: Wash the resin three times with DCM to remove excess DIPEA.[9]

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next amino acid coupling step.[9]

Visualizations

Caption: Mechanism of Boc-protection of an amino acid.

Caption: Mechanism of acid-catalyzed Boc-deprotection.

Caption: The cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

The Cornerstone of Modern Therapeutics: A Technical Guide to Chiral Pyrrolidine Derivatives in Medicinal Chemistry

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its significance is profoundly amplified when chirality is introduced, as the precise three-dimensional arrangement of substituents on the pyrrolidine ring is often critical for therapeutic efficacy and safety.[3] Chiral molecules frequently exhibit vastly different pharmacological activities between their enantiomers.[3] The pyrrolidine scaffold's ability to introduce this three-dimensional complexity, coupled with its favorable physicochemical properties like enhanced aqueous solubility, makes it a cornerstone in the design of novel drugs.[2][4] This technical guide offers an in-depth exploration of the synthesis, applications, and mechanisms of action of chiral pyrrolidine derivatives, tailored for researchers and professionals in drug development. These derivatives are integral to a wide range of therapeutic agents, including enzyme inhibitors, and treatments for cancer, neurodegenerative conditions, and infectious diseases.[1][3][5]

Synthetic Strategies: Accessing Stereochemical Purity

The synthesis of enantiomerically pure pyrrolidine derivatives is paramount for their application in medicine. The primary strategies employed are chiral pool synthesis, asymmetric synthesis, and the use of proline and its derivatives as organocatalysts.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, circumventing the need for asymmetric induction or chiral resolution.[6] Amino acids like L-proline and 4-hydroxyproline are common starting points for synthesizing a variety of drugs.[7] For instance, (R)-pyrrolidine-3-carboxylic acid is a versatile building block with inherent chirality and two distinct functional handles—a secondary amine and a carboxylic acid—providing a robust platform for creating diverse molecular architectures.[6]

A general workflow for functionalizing a chiral pyrrolidine building block involves orthogonal protection and subsequent modification of its functional groups.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectral data for (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) characteristics based on its structure. Detailed general experimental protocols for obtaining this data are also provided to guide analytical workflows.

Molecular Structure and Properties

-

IUPAC Name: tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate[1]

-

Molecular Formula: C₁₀H₁₈N₂O₄[1]

-

Molecular Weight: 230.26 g/mol [1]

-

Synonyms: (2S,4R)-1-Boc-4-hydroxy-L-prolinamide, Boc-Hyp-NH2[1]

The structure consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a carbamoyl (carboxamide) group at the 2-position, and a hydroxyl group at the 4-position. The stereochemistry is defined as (2S, 4R).

Expected Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | br s | 1H | -CO NH ₂ (one proton) |

| ~5.5-5.8 | br s | 1H | -CO NH ₂ (one proton) |

| ~4.3-4.5 | m | 1H | H-4 (CH-OH) |

| ~4.1-4.3 | t or dd | 1H | H-2 (CH-CONH₂) |

| ~3.4-3.6 | m | 2H | H-5 (CH₂) |

| ~2.0-2.3 | m | 2H | H-3 (CH₂) |

| ~1.4 | s | 9H | -C(CH₃)₃ (Boc group) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | C =O (amide) |

| ~154-156 | C =O (Boc) |

| ~80-82 | -C (CH₃)₃ (Boc) |

| ~69-71 | C-4 (CH-OH) |

| ~60-62 | C-2 (CH-CONH₂) |

| ~54-56 | C-5 (CH₂) |

| ~38-40 | C-3 (CH₂) |

| ~28 | -C(C H₃)₃ (Boc) |

Table 3: Expected Mass Spectrometry Data

| Technique | Expected m/z | Ion |

| Electrospray Ionization (ESI+) | 231.1339 | [M+H]⁺ |

| 253.1158 | [M+Na]⁺ | |

| 175.0921 | [M-C₄H₈+H]⁺ | |

| 131.0760 | [M-Boc+H]⁺ |

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3450-3300 | O-H, N-H | Stretching |

| 2980-2850 | C-H | Stretching (alkane) |

| ~1700 | C=O | Stretching (Boc urethane) |

| ~1670 | C=O | Stretching (Amide I) |

| ~1600 | N-H | Bending (Amide II) |

| 1480-1360 | C-H | Bending (Boc group) |

| 1250-1050 | C-O, C-N | Stretching |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference spectra to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Parameters:

-

Ionization Mode: Positive and/or negative ion mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Acquire the sample spectrum.

-

Typically scan from 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

The following diagrams illustrate the general workflows for the spectral analysis techniques described.

Caption: General workflow for NMR, MS, and IR spectral analysis.

Caption: Logical relationship between structure and spectral data.

References

Solubility and stability of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

An In-depth Technical Guide on the Core Properties of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. This guide provides a comprehensive overview based on the general characteristics of Boc-protected amino alcohols and amides, supplemented with established experimental protocols for determination of these properties. The data presented herein is illustrative and should be confirmed through empirical testing.

Introduction

This compound is a chiral pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a Boc (tert-butyloxycarbonyl) protecting group, a hydroxyl functional group, and a primary amide introduces specific physicochemical properties that are critical for its application in synthesis and biological studies. Understanding the solubility and stability of this molecule is paramount for its effective handling, storage, and application in synthetic protocols and biological assays. This guide provides a detailed overview of these core properties and the experimental methodologies to assess them.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 109384-24-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [2][3] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Purity | Typically >95% | [2][3] |

Solubility Profile

The solubility of this compound is influenced by its functional groups. The polar hydroxyl and carbamoyl groups can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. The Boc group, however, introduces lipophilic character, which may enhance solubility in organic solvents.

Table 1: Illustrative Solubility Data

| Solvent | Type | Estimated Solubility (mg/mL) at 25°C | Notes |

| Water | Aqueous | 1 - 5 | Limited aqueous solubility is expected due to the Boc group. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | 1 - 5 | Similar to water, with potential for slight pH-dependent variations. |

| Methanol (MeOH) | Polar Protic | 50 - 100 | High solubility is anticipated due to hydrogen bonding. |

| Ethanol (EtOH) | Polar Protic | 30 - 70 | Good solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Generally an excellent solvent for this class of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | High solubility is expected. |

| Dichloromethane (DCM) | Non-polar | 10 - 30 | Moderate solubility is likely. |

| Ethyl Acetate (EtOAc) | Moderately Polar | 10 - 25 | Moderate solubility is anticipated. |

| Acetonitrile (ACN) | Polar Aprotic | 20 - 50 | Good solubility is expected. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS, Methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

Calculate the solubility in mg/mL.

Solubility Determination Workflow

Stability Profile

The stability of this compound is primarily dictated by the acid-labile Boc group and the potential for hydrolysis of the primary amide.

pH Stability

The Boc group is known to be stable under basic and neutral conditions but is readily cleaved under acidic conditions. The amide bond is generally stable but can undergo hydrolysis at extreme pH values, particularly with heating.

Table 2: Illustrative pH Stability Data (Aqueous Buffer at 25°C over 24h)

| pH Condition | Buffer | % Degradation (Illustrative) | Primary Degradant |

| 2.0 | 0.01 M HCl | > 90% | (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine (Boc cleavage) |

| 4.0 | Acetate | < 10% | Minor Boc cleavage |

| 7.4 | PBS | < 1% | Negligible |

| 9.0 | Borate | < 1% | Negligible |

| 12.0 | 0.01 M NaOH | < 5% | Minor amide hydrolysis |

Thermal and Photostability

Solid-state stability is generally good under standard storage conditions. In solution, elevated temperatures can accelerate degradation, especially at non-neutral pH. Photostability is not expected to be a major issue, but should be evaluated as per ICH guidelines.

Table 3: Illustrative Forced Degradation Data

| Condition | % Degradation (Illustrative) | Notes |

| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | > 95% | Rapid cleavage of the Boc group. |

| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 10 - 20% | Amide hydrolysis is the likely primary degradation pathway. |

| Oxidative (3% H₂O₂, 25°C, 24h) | < 5% | Expected to be relatively stable to oxidation. |

| Thermal (60°C in solution, pH 7.4, 7 days) | < 5% | Generally stable at neutral pH with moderate heat. |

| Photostability (ICH Q1B conditions) | < 2% | Expected to be photostable. |

Experimental Protocol for Stability Assessment (Forced Degradation)

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of the molecule.[4][5]

Materials:

-

This compound

-

HCl, NaOH, H₂O₂ solutions

-

Appropriate buffers

-

HPLC-UV/MS system

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add the stock solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at specified temperatures (e.g., room temperature, 60°C) for various time points. Neutralize the samples before analysis.

-

Oxidation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.

-

Thermal Degradation: Expose solutions of the compound at neutral pH to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and solutions to light conditions as specified in ICH Q1B guidelines.

-

-

Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (typically reverse-phase with UV detection). An HPLC-MS method is beneficial for identifying degradation products.

-

Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify major degradation products.

Forced Degradation Study Workflow

Summary and Recommendations

This compound is a versatile synthetic intermediate. Its solubility is highest in polar aprotic solvents like DMSO and DMF and moderate in polar protic solvents like methanol and ethanol. Aqueous solubility is limited. The primary stability concern is the acid-lability of the Boc group, which dictates that the compound should be handled and stored in neutral or slightly basic conditions. It is crucial for researchers to perform their own solubility and stability studies under their specific experimental conditions. The protocols and illustrative data provided in this guide offer a solid foundation for these evaluations.

References

- 1. This compound | 109384-24-9 [chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. thoreauchem.com [thoreauchem.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Function of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine as a building block.

An In-depth Technical Guide to (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine as a Versatile Building Block

Introduction

This compound is a highly functionalized, chiral pyrrolidine derivative that has emerged as a critical building block in medicinal chemistry and drug development. Its rigid, five-membered ring structure serves as a constrained proline analogue, providing a valuable scaffold for introducing specific stereochemistry into target molecules. The presence of three distinct functional groups—the N-Boc protecting group, the C2-carbamoyl moiety, and the C4-hydroxyl group—offers multiple points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its properties, synthetic applications, and key experimental protocols, highlighting its role in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| IUPAC Name | tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate[1] |

| Synonyms | This compound, (2S,4R)-tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate[1] |

| CAS Number | 109384-24-9[2] |

| Molecular Formula | C10H18N2O4[1] |

| Molecular Weight | 230.26 g/mol [1] |

| Appearance | White to off-white solid |

| Chirality | (2S, 4R) |

Core Applications in Drug Discovery

The unique stereochemistry and functionalization of this compound make it an ideal starting material for synthesizing a range of bioactive molecules, particularly enzyme inhibitors.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[3] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, making it a key target for the treatment of type 2 diabetes.[3] The pyrrolidine scaffold of the building block is a common feature in many potent DPP-4 inhibitors.[4] The carbamoyl group can be readily converted to a cyanopyrrolidine, a classic "warhead" that forms a reversible covalent bond with the active site of DPP-4.[3]

// Nodes Ingestion [label="Food Ingestion", fillcolor="#F1F3F4", fontcolor="#202124"]; GLP1 [label="GLP-1 Secretion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_GLP1 [label="Inactive GLP-1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pancreas [label="Pancreas", fillcolor="#FBBC05", fontcolor="#202124"]; Insulin [label="Insulin Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose [label="Lower Blood Glucose", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="(2S,4R)-pyrrolidine\n-based Inhibitor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style="filled,dashed"];

// Edges Ingestion -> GLP1 [label="stimulates"]; GLP1 -> Pancreas [label="acts on"]; Pancreas -> Insulin; Insulin -> Glucose; GLP1 -> DPP4 [dir=none]; DPP4 -> Inactive_GLP1 [label="inactivates"]; Inhibitor -> DPP4 [label="blocks", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: DPP-4 signaling and inhibition pathway.

Protease Inhibitors (Caspases and Cathepsins)

The constrained pyrrolidine ring is a valuable scaffold for designing inhibitors of other proteases. Its stereochemistry allows for precise orientation of substituents to fit into enzyme active sites.

-

Caspase Inhibitors: Caspases are cysteine proteases central to apoptosis and inflammation. The building block has been incorporated into potent caspase-1 inhibitors, such as the prodrug VX-765, for treating inflammatory diseases.[5]

-

Cathepsin K Inhibitors: Cathepsin K is a cysteine protease highly expressed in osteoclasts, playing a major role in bone resorption.[6] Its inhibition is a therapeutic strategy for osteoporosis.[6][7] The pyrrolidine scaffold can be used to develop selective Cathepsin K inhibitors like Odanacatib.[8]

Antiviral Agents

The chiral pyrrolidine core can function as a carbocyclic nucleoside analogue, where the ring mimics the ribose sugar of natural nucleosides. This strategy is employed to synthesize inhibitors of viral polymerases.[9][10] By modifying the hydroxyl and carbamoyl groups, and by coupling nucleobases to the pyrrolidine nitrogen after deprotection, novel antiviral candidates for diseases like HCV can be developed.[11]

Key Synthetic Transformations and Experimental Protocols

The utility of this compound stems from the selective manipulation of its functional groups.

// Core Molecule Start [label="this compound", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Functional Groups N_Boc [label="N-Boc Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbamoyl [label="C2-Carbamoyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxyl [label="C4-Hydroxyl Group", fillcolor="#FBBC05", fontcolor="#202124"];

// Transformations Deprotection [label="Acidic Deprotection\n(e.g., TFA)", fillcolor="#FFFFFF", fontcolor="#4285F4"]; Coupling [label="Amide Coupling\n(Peptide Synthesis)", fillcolor="#FFFFFF", fontcolor="#4285F4"]; Dehydration [label="Dehydration\n(e.g., TFAA)", fillcolor="#FFFFFF", fontcolor="#EA4335"]; Nitrile [label="C2-Nitrile Formation\n(DPP-4 'warhead')", fillcolor="#FFFFFF", fontcolor="#EA4335"]; Alkylation [label="O-Alkylation / Acylation", fillcolor="#FFFFFF", fontcolor="#FBBC05"]; Substitution [label="Substitution via\nLeaving Group (e.g., OTs)", fillcolor="#FFFFFF", fontcolor="#FBBC05"];

// Connections Start -> N_Boc; Start -> Carbamoyl; Start -> Hydroxyl; N_Boc -> Deprotection [arrowhead=vee]; Deprotection -> Coupling; Carbamoyl -> Dehydration; Dehydration -> Nitrile; Hydroxyl -> Alkylation; Hydroxyl -> Substitution; } .dot Caption: Synthetic utility of the building block.

Experimental Protocol 1: N-Boc Deprotection

This is a fundamental step to enable further functionalization at the pyrrolidine nitrogen.

-

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group.

-

Reagents and Conditions:

-

Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 4-10 equivalents), at 0 °C.[12]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt is often used directly in the next step or can be neutralized with a base (e.g., NaHCO3, triethylamine) and extracted.

-

Experimental Protocol 2: Dehydration of Carbamoyl to Nitrile

This transformation is critical for the synthesis of cyanopyrrolidine-based DPP-4 inhibitors.

-

Objective: To convert the C2-carbamoyl group into a nitrile (cyano) group.

-

Reagents and Conditions:

-

Suspend the amide starting material (e.g., (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[13][14]

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) (approx. 1.5 equivalents) dropwise.[13][14]

-

Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by adding a weak base, such as aqueous sodium bicarbonate solution, portion-wise at low temperature.[13][14]

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude nitrile.

-

Experimental Protocol 3: Amide Coupling at the N1 Position (Post-Deprotection)

This protocol describes the formation of an amide bond after the Boc group has been removed.

-

Objective: To couple a carboxylic acid to the secondary amine of the pyrrolidine ring.

-

Reagents and Conditions:

-

To a solution of the deprotected pyrrolidine amine salt and a carboxylic acid (1.0-1.2 equivalents) in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents).[15]

-

Optionally, an activating agent like 1-hydroxybenzotriazole (HOBt) can be added to improve efficiency and reduce side reactions.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the amine salt and facilitate the reaction.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent, wash sequentially with dilute acid (e.g., 1N HCl), aqueous NaHCO3, and brine. Dry the organic layer and concentrate to obtain the coupled product.

-

Summary of Bioactive Molecules

The versatility of this compound is best illustrated by the range of advanced intermediates and bioactive molecules synthesized from it.

| Target Molecule Class | Biological Target | Therapeutic Area |

| Cyanopyrrolidine Derivatives | Dipeptidyl Peptidase IV (DPP-4) | Type 2 Diabetes[4] |

| Substituted Pyrrolidines | Caspase-1 | Inflammatory Diseases[5] |

| Biaryl Pyrrolidine Derivatives | Cathepsin K | Osteoporosis[6][8] |

| Carbocyclic Nucleoside Analogues | Viral Polymerases | Antiviral Therapy[9][11] |

Conclusion

This compound is a powerful and versatile chiral building block for modern drug discovery. Its pre-defined stereochemistry and orthogonally functionalized scaffold provide a reliable platform for constructing complex molecules with high stereochemical control. Its demonstrated utility in the synthesis of inhibitors for key enzymes like DPP-4, caspases, and cathepsins underscores its importance to researchers and drug development professionals. As the demand for novel, stereochemically pure therapeutics continues to grow, the strategic application of such well-defined building blocks will remain indispensable in advancing the frontiers of medicinal chemistry.

References

- 1. This compound | C10H18N2O4 | CID 14796648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 109384-24-9 [chemicalbook.com]

- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid | Benchchem [benchchem.com]

- 13. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 15. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

A Technical Guide to the Safety, Handling, and Storage of Boc-Hydroxypyrrolidine Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for Boc-hydroxypyrrolidine compounds. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards in a laboratory setting. Boc-hydroxypyrrolidines are valuable chiral building blocks in pharmaceutical synthesis, particularly in the development of novel therapeutics.[1][2][3] A thorough understanding of their properties and associated hazards is paramount.

Hazard Identification and Classification

Boc-hydroxypyrrolidine compounds, such as (R)-1-Boc-3-hydroxypyrrolidine, are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5] Based on the Globally Harmonized System (GHS), the following classifications apply.

Table 1: GHS Hazard Classification for a Representative Boc-Hydroxypyrrolidine Compound

| Hazard Class | Hazard Statement | Signal Word |

|---|---|---|

| Acute Toxicity, Oral | H301: Toxic if swallowed[6] | Danger |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][5][6][7] | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][5][6][7] | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[5][6][7] | Warning |

| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life[7] | Warning |

Physicochemical Properties

Understanding the physical and chemical properties of these compounds is fundamental to their safe handling. The data below corresponds to (R)-1-Boc-3-hydroxypyrrolidine (CAS No: 109431-87-0).

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate[1] |

| Molecular Formula | C₉H₁₇NO₃[1][6] |

| Molecular Weight | 187.24 g/mol [1][6] |

| Physical State | Solid, powder[1] |

| Melting Point | 62-65 °C[1][8] |

| Boiling Point | 273.3 °C at 760 mmHg[1] |

| Density | 1.142 g/cm³[1] |

| Water Solubility | Soluble[1] |

| Incompatible Materials | Strong oxidizing agents, Strong acids[7][9] |

Safe Handling Protocols

A systematic approach to handling is crucial for minimizing exposure and ensuring a safe laboratory environment.

3.1 Engineering Controls All work involving Boc-hydroxypyrrolidine compounds, especially when handling the solid powder, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[10][11] Ensure that safety showers and eyewash stations are readily accessible and operational.[11]

3.2 Personal Protective Equipment (PPE) The correct use of PPE is the final and most critical barrier against chemical exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Specifications & Best Practices |

|---|---|---|

| Eye and Face | Chemical safety goggles or a face shield worn over safety glasses. | Must protect against splashes and dust particles.[11][12] |

| Hand | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Inspect gloves for tears before use. Change gloves immediately if contaminated.[10][11][12] |

| Skin and Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from spills and contamination.[4][11] |

| Respiratory | A NIOSH-approved respirator (e.g., N95 dust mask). | Required if handling powders outside of a fume hood or if dust generation is likely.[10][11][12] |

3.3 General Handling Workflow The following workflow outlines the standard procedure for safely handling Boc-hydroxypyrrolidine compounds.

Storage Procedures

Proper storage is essential for maintaining the stability and purity of Boc-hydroxypyrrolidine compounds.

-

Container: Store in a tightly sealed, original container.[11][13]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][11][14]

-

Temperature: For long-term storage, a refrigerated environment (2-8°C) is often recommended.[5][13] Stock solutions should be stored at -20°C or -80°C.[4]

-

Incompatibilities: Store separately from incompatible materials, particularly strong oxidizing agents and strong acids.[7][9]

Emergency Procedures

Immediate and appropriate action is required in the event of an exposure or spill.

5.1 First Aid Measures

Table 4: First Aid for Exposure Incidents

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[5][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the individual is conscious, have them drink plenty of water and seek immediate medical attention.[4][15] |

5.2 Spill Management Workflow In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination.

Disposal Guidelines

Boc-hydroxypyrrolidine compounds and any contaminated materials must be treated as hazardous waste.

-

Prohibition: Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[10]

-

Collection: Place all waste, whether solid or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.[10]

-

Disposal Service: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][11]

6.1 Waste Disposal Workflow

Key Experimental Protocols

7.1 Protocol for Determining Skin Irritation Potential This methodology is based on standard toxicological testing guidelines, such as OECD Guideline 404, to assess the potential of a substance to cause skin irritation.[1]

-

Test System: The albino rabbit is the recommended test species.

-

Preparation: A small area of the animal's back is clipped free of fur.

-

Application: 0.5 g of the solid test substance is applied to the prepared skin and covered with a gauze patch.

-

Exposure: The substance remains in contact with the skin for a defined period, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at intervals of 1, 24, 48, and 72 hours.

-

Scoring: The severity of the skin reactions is scored using a standardized grading system. The mean scores are used to classify the substance's irritation potential.[1]

7.2 General Mechanism for N-Boc Deprotection The Boc protecting group is commonly removed under acidic conditions. The mechanism involves the acid-catalyzed cleavage of the carbamate, which subsequently decarboxylates to yield the free amine.[16] While effective, harsh acidic conditions can lead to side reactions like dehydration of the hydroxyl group.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. aksci.com [aksci.com]

- 6. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Fundamental Concepts of Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids to form a desired peptide sequence.[1] Developed by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this innovation, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, or resin.[2][3] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with subsequent removal of by-products and unreacted materials achieved through simple filtration and washing steps.[4][5] This methodology has facilitated the automation of peptide synthesis, making it a high-throughput technique essential for research, diagnostics, and the development of therapeutic peptides.[6][7]

The core principle of SPPS involves the sequential addition of Nα-protected amino acids to a peptide chain that is covalently linked to a solid support.[8] The synthesis typically proceeds from the C-terminus to the N-terminus.[4] Each cycle of amino acid addition consists of two main steps: the deprotection of the Nα-amino group of the resin-bound peptide and the coupling of the next Nα-protected amino acid.[1] This cycle is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin and all protecting groups are removed.[6][9]

Core Components of SPPS

The success of SPPS is highly dependent on the careful selection of its core components: the solid support (resin), linkers, and protecting groups.

Solid Supports (Resins)

The solid support acts as an insoluble anchor for the growing peptide chain.[5] The ideal resin must be chemically inert to the reagents and solvents used during synthesis, mechanically stable, and allow for efficient solvation to ensure the accessibility of reactive sites.[5][10] The most common resins are based on cross-linked polystyrene, often with 1% divinylbenzene.[11][12] Other materials like polyethylene glycol (PEG) are also used, particularly for synthesizing long or aggregation-prone peptides due to their enhanced swelling properties.[10][11]

Key properties of resins include:

-

Loading Capacity: This refers to the number of reactive sites per gram of resin, typically expressed in milliequivalents per gram (mEq/g).[1] Standard resins have loading capacities in the range of 0.7–1 mEq/g.[1]

-

Bead Size: The size of the resin beads affects diffusion and reaction kinetics. Smaller beads offer faster reaction times due to a larger surface area-to-volume ratio, while larger beads may require longer reaction times.[10]

-

Swelling Properties: The resin must swell in the solvents used for synthesis to allow reagents to penetrate the polymer matrix and react with the growing peptide chain.[5][13]

Linkers

The linker is a chemical moiety that connects the first amino acid to the solid support and determines the C-terminal functionality of the final peptide (e.g., acid or amide) as well as the conditions required for its cleavage.[10][12] The bond between the linker and the peptide must be stable throughout the synthesis cycles but cleavable under specific conditions at the end.[10]

| Resin/Linker Type | Chemistry | C-Terminal | Cleavage Condition |

| Merrifield Resin | Boc | Acid | Strong acid (e.g., HF)[5] |

| Wang Resin | Fmoc | Acid | Mild acid (e.g., 95% TFA)[5][13] |

| Rink Amide Resin | Fmoc | Amide | Mild acid (e.g., TFA)[11][13] |

Protecting Group Strategies

To prevent unwanted side reactions and ensure the correct peptide sequence is formed, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups.[6][14] An orthogonal protection scheme is crucial, where the Nα-protecting group can be removed under conditions that do not affect the side-chain protecting groups or the linker.[9][14] The two dominant strategies in SPPS are Boc and Fmoc chemistry.

The tert-butyloxycarbonyl (Boc) strategy is the classic approach to SPPS.[15]

-

Nα-Protection: The acid-labile Boc group is used for temporary protection of the α-amino group.[15]

-

Deprotection: The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), often in dichloromethane (DCM).[9][16]

-

Side-Chain Protection: Benzyl-based (Bzl) protecting groups are used for the side chains.[9]

-

Final Cleavage: A strong acid, such as hydrofluoric acid (HF), is required to cleave the peptide from the resin and remove the side-chain protecting groups.[15][16]

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used method today due to its milder reaction conditions.[15][17]

-

Nα-Protection: The base-labile Fmoc group protects the α-amino group.[15]

-

Deprotection: The Fmoc group is removed with a secondary amine, most commonly a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[16][18]

-

Side-Chain Protection: Acid-labile protecting groups, typically based on tert-butyl (tBu), are used for the side chains.[9][19]

-

Final Cleavage: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a moderate acid like TFA.[15][17]

The key difference lies in their orthogonality: Fmoc/tBu is a truly orthogonal system, whereas Boc/Bzl relies on differential acid lability.[9][15]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[9] | Base (e.g., 20% Piperidine in DMF)[16] |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) |

| Final Cleavage | Strong Acid (e.g., HF)[15] | Moderate Acid (e.g., 95% TFA)[17] |

| Orthogonality | Quasi-orthogonal (relies on different acid strengths)[14] | Fully orthogonal[9] |

| Advantages | Good for long or aggregation-prone sequences.[15] | Milder conditions, compatible with sensitive modifications, easier automation.[15][17][19] |

| Disadvantages | Requires hazardous strong acids (HF) and specialized equipment.[15][17] | Piperidine is regulated; potential for diketopiperazine formation.[20][21] |

The SPPS Cycle: A Step-by-Step Workflow

Solid-phase peptide synthesis is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[9]

Caption: General workflow of the solid-phase peptide synthesis (SPPS) cycle.

Detailed Experimental Protocols

The following protocols are generalized for manual Fmoc-based SPPS. The exact quantities and times may need to be optimized based on the specific peptide sequence, resin, and scale of the synthesis.

-

Place the desired amount of resin in a suitable reaction vessel.[7]

-

Add a solvent such as DMF or DCM to completely cover the resin.[7]

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[22]

-

Drain the solvent by filtration.[7]

-

To the swollen resin, add a 20% solution of piperidine in DMF.[23]

-

Agitate the mixture for an initial 3 minutes. Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes. The progress can be monitored by observing the UV absorbance of the released dibenzofulvene-piperidine adduct.[19]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each) to remove all traces of piperidine.[23]

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.[23][24]

-

Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to activate it.[23]

-

Add the activated amino acid solution to the deprotected peptide-resin.[22]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[22]

-

Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete coupling.[22]

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.[22]

-

Wash the final peptide-resin with DCM and dry it under vacuum.[22]

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[21][25] TIS and water act as scavengers to trap reactive carbocations generated during deprotection.[25]

-

Add the cleavage cocktail to the dry peptide-resin and agitate for 2-4 hours at room temperature.

-

Filter the resin to collect the filtrate containing the cleaved peptide.[15]

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[15][23]

-

Collect the precipitated peptide by centrifugation or filtration and wash it with cold ether.[23]

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][6]

-

Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Chemistry of Peptide Bond Formation and Deprotection

Coupling (Peptide Bond Formation)

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[26] Coupling reagents facilitate this activation.

Caption: The two-stage process of peptide bond formation in SPPS.

Common classes of coupling reagents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

-

Onium Salts: These include aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP).[27] They are generally more efficient and lead to fewer side reactions than carbodiimides.[27] HATU and its analogues are considered among the most efficient coupling reagents.[27]

Deprotection Mechanisms

The selective removal of the Nα-protecting group is critical for the stepwise elongation of the peptide chain.

Caption: Comparison of the orthogonal Fmoc and quasi-orthogonal Boc strategies.

-

Fmoc Deprotection: This occurs via a β-elimination mechanism. The basic piperidine abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the Fmoc group as dibenzofulvene, which is then scavenged by piperidine.[9]

-

Boc Deprotection: This proceeds through an acid-catalyzed mechanism. The acid (TFA) protonates the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and carbon dioxide.[9] The resulting N-terminal amine is protonated and requires a neutralization step with a base like DIEA before the next coupling can occur.[9][22]

Challenges and Considerations in SPPS

Despite its robustness, SPPS is not without challenges.

-

Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chains can aggregate, leading to poor solvation and incomplete reactions. This is a common cause of "difficult sequences".[28]

-

Side Reactions: Undesirable side reactions such as racemization (loss of stereochemical integrity at the α-carbon) and aspartimide formation can occur, particularly with certain amino acids or under suboptimal conditions.[6]

-

Incomplete Reactions: Both deprotection and coupling steps must be driven to completion (ideally >99.8% yield) to avoid the accumulation of deletion sequences, which can be difficult to separate from the target peptide.[12] Capping, a process that acetylates any unreacted N-terminal amines, can be employed to terminate these failure sequences.[7][12]

Conclusion

Solid-Phase Peptide Synthesis is a powerful and versatile technique that has become indispensable in the fields of chemistry, biology, and medicine. A thorough understanding of its fundamental principles—including the roles of the resin, linker, and protecting groups, as well as the chemistry of the synthetic cycle—is paramount for the successful synthesis of high-quality peptides. While the Fmoc/tBu strategy has become the method of choice for most applications due to its mild conditions and compatibility with a wide range of chemistries, the classic Boc/Bzl approach remains a valuable tool for specific challenges.[15] Continuous innovation in resins, linkers, coupling reagents, and automation continues to push the boundaries of what is possible with SPPS, enabling the creation of increasingly complex and novel peptide-based molecules for scientific discovery and therapeutic application.[6]

References

- 1. bachem.com [bachem.com]

- 2. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 3. csbio.com [csbio.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. jpt.com [jpt.com]

- 7. biomatik.com [biomatik.com]

- 8. academic.oup.com [academic.oup.com]

- 9. peptide.com [peptide.com]

- 10. biosynth.com [biosynth.com]

- 11. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 13. m.youtube.com [m.youtube.com]

- 14. biosynth.com [biosynth.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 18. Deprotection - Wordpress [reagents.acsgcipr.org]

- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. benchchem.com [benchchem.com]

- 23. rsc.org [rsc.org]

- 24. chemistry.du.ac.in [chemistry.du.ac.in]

- 25. drivehq.com [drivehq.com]

- 26. books.rsc.org [books.rsc.org]

- 27. 肽偶联剂选择指南 [sigmaaldrich.com]